molecular formula C22H25N3O4S B2480357 N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 905675-55-0

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2480357
CAS No.: 905675-55-0
M. Wt: 427.52
InChI Key: ZLYLWEMSTXJRDL-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide is a structurally complex organic molecule featuring a pyrrolidinone core linked to a benzamide scaffold substituted with a piperidine sulfonyl group. This compound combines pharmacophoric elements known for diverse biological activities, including sulfonamide-based enzyme inhibition and pyrrolidinone-derived conformational flexibility, which may enhance target binding .

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-21-15-18(16-25(21)19-7-3-1-4-8-19)23-22(27)17-9-11-20(12-10-17)30(28,29)24-13-5-2-6-14-24/h1,3-4,7-12,18H,2,5-6,13-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYLWEMSTXJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Sulfonylation of Piperidine: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step would involve coupling the pyrrolidinone derivative with the sulfonylated piperidine and benzamide using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets like enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Biological Activity Key Findings
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide () Morpholine sulfonyl group instead of piperidine sulfonyl Anti-inflammatory, kinase inhibition Improved solubility due to morpholine’s oxygen atom; reduced CYP450 inhibition compared to piperidine analogs .
N-(1-benzylpiperidin-4-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide () Trifluoromethylphenyl substituent; lacks benzamide-sulfonyl linkage Anticancer (proteasome inhibition) Enhanced metabolic stability due to trifluoromethyl group; lower IC50 in HeLa cells (2.3 µM) .
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide () Benzodiazepine moiety instead of pyrrolidinone Anticancer (PPI modulation) Demonstrated 60% tumor growth inhibition in xenograft models via Bcl-2 pathway disruption .
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide () Thiazole-nitrophenyl group instead of pyrrolidinone Antimicrobial (gram-positive bacteria) MIC of 4 µg/mL against S. aureus; nitro group enhances electrophilic reactivity .
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide () Azepane sulfonyl and pyridinylmethyl groups Neuroprotective (NMDA receptor antagonism) 30% reduction in neuronal apoptosis in vitro; azepane improves blood-brain barrier penetration .

Key Comparative Insights

Sulfonyl Group Modifications :

  • Replacing piperidine with morpholine () reduces lipophilicity (logP decreases by ~0.5), enhancing aqueous solubility but slightly lowering membrane permeability .
  • Azepane-based sulfonamides () exhibit superior CNS penetration due to increased ring flexibility, a trait absent in the target compound .

Core Heterocycle Impact: Pyrrolidinone rings (as in the target compound) confer rigidity, favoring entropic gains in target binding compared to flexible pyrazoles or thiadiazoles () . Thiazole-containing analogs () show higher electrophilicity, improving antibacterial efficacy but increasing off-target risks .

Substituent Effects :

  • Trifluoromethyl groups () enhance metabolic stability (t1/2 > 6 hours in liver microsomes) but may introduce toxicity concerns .
  • Nitrophenyl substituents () improve redox activity but reduce pharmacokinetic stability (plasma clearance > 30 mL/min/kg) .

Research Findings and Implications

  • Anticancer Potential: Piperidine sulfonamide derivatives (e.g., ) show promise in disrupting protein-protein interactions (PPIs), with IC50 values < 1 µM in breast cancer cell lines. The target compound’s pyrrolidinone core may further stabilize hydrophobic binding pockets .
  • Antimicrobial Activity : Thiadiazole-linked analogs () demonstrate broad-spectrum activity, suggesting the target compound could be optimized for gram-negative pathogens by introducing hydrophilic groups .
  • Metabolic Stability : Piperidine sulfonamides generally exhibit moderate hepatic clearance (~15 mL/min/kg), but morpholine or azepane substitutions () improve metabolic profiles .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a dual-ring structure combining pyrrolidine and piperidine functionalities, which may enhance its interaction with biological targets. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.42 g/mol. The structural components include:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Piperidine ring : A six-membered nitrogen-containing ring connected via a sulfonyl group.

This unique combination suggests potential interactions with various biological targets, making it an interesting subject for further investigation.

Inhibitory Activity Against Protein Kinases

A significant study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's inhibitory activity against specific cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. The findings indicated that this compound exhibited moderate inhibitory activity against these kinases, highlighting its potential as a therapeutic agent in cancer treatment.

Potential Therapeutic Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Antimicrobial activities

The sulfonamide group within the compound enhances its solubility and bioavailability, making it a favorable candidate for drug development. Additionally, related pyrrolidine derivatives have been shown to act as inhibitors of enzymes or receptors involved in disease processes such as cancer and neurodegenerative disorders .

Synthesis of this compound

The synthesis can be achieved through several routes, often involving multi-step transformations. One notable method includes the use of itaconic acid as a starting material, leading to various substituted derivatives through amidation reactions . Below is a simplified representation of the synthetic pathway:

StepReaction TypeKey Reagents
1Masamune-Claisen condensationItaconic acid, CDI
2CyclizationAcetamidine, benzamidine
3AmidationVarious aliphatic amines

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Inhibition of CDKs : A study highlighted the importance of optimizing the potency and selectivity of compounds targeting CDKs for effective cancer therapy.
  • Parallel Synthesis : Research on parallel synthesis methods has demonstrated the efficient production of related compounds, aiding in the exploration of structure-activity relationships (SAR) .
  • Biological Target Interaction Studies : Investigations into binding affinities and mechanisms of action are critical for understanding the therapeutic potential of this compound.

Q & A

Q. What analytical techniques are recommended for structural elucidation of this compound?

To confirm the structure of N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide , use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and bond angles .

Q. What synthetic routes are commonly employed for pyrrolidinone-sulfonamide derivatives like this compound?

A typical synthesis involves:

Formation of the pyrrolidinone core via cyclization of a substituted γ-ketoamide.

Sulfonylation of the benzamide moiety using piperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Purification via column chromatography or recrystallization to achieve >95% purity .
Key parameters include temperature control (0–25°C for sulfonylation) and solvent selection (e.g., DMF for cyclization steps).

Q. How is the compound screened for initial biological activity?

In vitro assays include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Antiproliferative activity via MTT assays on cancer cell lines (e.g., HCT-116, MCF-7).
  • Antimicrobial screening using disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Optimization strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings in heterocyclic intermediates.
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for sulfonylation steps .

Q. How to resolve contradictions between in vitro enzyme inhibition and cellular cytotoxicity data?

Discrepancies may arise from poor cellular permeability or off-target effects. Address this by:

Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion.

Metabolite profiling : LC-MS to identify degradation products or active metabolites.

Target engagement studies : Cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Q. What structure-activity relationship (SAR) insights guide further derivatization?

Key SAR findings:

  • The 5-oxopyrrolidin-3-yl group enhances solubility but reduces metabolic stability.
  • Piperidine-1-sulfonyl substitution improves kinase selectivity by occupying hydrophobic pockets.
  • Phenyl group modifications (e.g., electron-withdrawing substituents) increase potency against tyrosine kinases .

Q. How to validate analytical methods for purity assessment?

For HPLC validation:

  • Linearity : Calibration curves (R² > 0.999) across 50–150% of expected concentration.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .

Q. What stability considerations are critical for long-term storage?

Store the compound under argon atmosphere at −20°C to prevent oxidation of the pyrrolidinone ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Use Karl Fischer titration to monitor moisture content in solid-state samples .

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